![molecular formula C23H21FN6O2S B3005694 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1224015-38-6](/img/structure/B3005694.png)
3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H21FN6O2S and its molecular weight is 464.52. The purity is usually 95%.
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Scientific Research Applications
- The compound has been investigated as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ . PPARs play crucial roles in lipid metabolism, glucose homeostasis, and inflammation. By modulating these receptors, the compound may have therapeutic potential for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.
- The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based scaffold in this compound could be explored for its energetic properties . Energetic materials are used in explosives, propellants, and pyrotechnics. Investigating its stability, sensitivity, and energy release characteristics could lead to novel applications in this field.
- A related compound, [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione, has been developed as a prosthetic group for PET imaging. It allows specific ligation with tyrosine-containing peptides or proteins, enabling versatile radiolabeling techniques for PET scans . PET imaging is valuable for visualizing biological processes and diagnosing diseases.
PPAR Agonist for Metabolic Disorders
Energetic Materials
PET Imaging Probes
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which bind with high affinity to multiple receptors . More research is needed to confirm this hypothesis.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have demonstrated good oral pharmacokinetic properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
Similar compounds have been found to inhibit the growth of various cancer cell lines . More research is needed to determine the specific effects of this compound.
properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c24-17-6-8-18(9-7-17)27-10-12-28(13-11-27)20(31)16-33-23-26-25-21-22(32)29(14-15-30(21)23)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBEKVYTQIIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
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